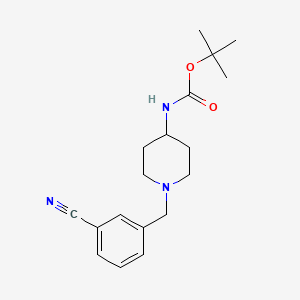

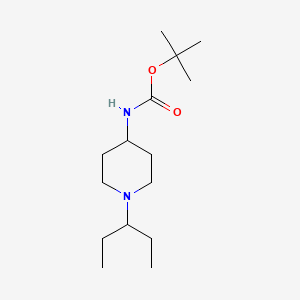

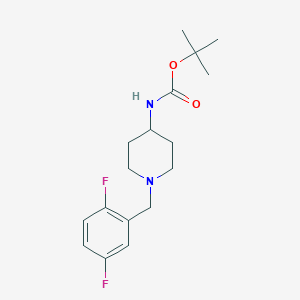

![molecular formula C14H11N3O2 B3027510 Methyl 6-(1H-benzo[D]imidazol-2-YL)picolinate CAS No. 1303614-25-6](/img/structure/B3027510.png)

Methyl 6-(1H-benzo[D]imidazol-2-YL)picolinate

Overview

Description

Methyl 6-(1H-benzo[D]imidazol-2-YL)picolinate, also known as MBI, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and drug discovery.

Scientific Research Applications

Water Oxidation Catalysts

- Methyl 6-(1H-benzo[d]imidazol-2-yl)picolinate derivatives have been used in the synthesis of molecular ruthenium catalysts for water oxidation. These catalysts, including RuII(bipa)(pic)3, have demonstrated high activities and stabilities, with significant turnover numbers and frequencies, contributing to the understanding of water nucleophilic attack mechanisms in catalysis (Lu et al., 2016).

Electrochemical Bonding Studies

- Research has explored the anodic oxidation of benzo[a]pyrene in the presence of picolinate derivatives. This leads to the formation of N-pyridinium and N-picolinium derivatives, providing insights into oxidative coupling mechanisms (Blackburn & Will, 1974).

Green-Emitting Phosphorescent Materials

- This compound has been utilized in synthesizing Ir(III) complexes with green luminescence properties. These compounds, with varied ligands, demonstrate potential applications in optoelectronics and display technologies due to their photophysical properties (Lin et al., 2016).

Corrosion Inhibition

- Derivatives of this compound have been studied as corrosion inhibitors. Research indicates these compounds exhibit high inhibition efficiency for steel in acidic environments, offering potential for industrial applications in corrosion protection (Yadav et al., 2016).

Crystal Structure Studies

- The crystal and molecular structures of this compound compounds have been reported, providing valuable insights into the molecular arrangement and potential applications in medicinal chemistry (Richter et al., 2023).

Safety and Hazards

The safety information available indicates that “Methyl 6-(1H-benzo[D]imidazol-2-YL)picolinate” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .

Future Directions

The future directions for “Methyl 6-(1H-benzo[D]imidazol-2-YL)picolinate” and similar compounds could involve further exploration of their broad range of chemical and biological properties . There is a need for the development of new drugs that overcome the problems of antimicrobial resistance (AMR) in drug therapy . Therefore, these compounds, which contain heterocyclic nuclei and give high chemotherapeutic values, could act as a remedy for the development of novel drugs .

Properties

IUPAC Name |

methyl 6-(1H-benzimidazol-2-yl)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c1-19-14(18)12-8-4-7-11(15-12)13-16-9-5-2-3-6-10(9)17-13/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQQTXVORWKXQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=N1)C2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80738511 | |

| Record name | Methyl 6-(1H-benzimidazol-2-yl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80738511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1303614-25-6 | |

| Record name | Methyl 6-(1H-benzimidazol-2-yl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80738511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

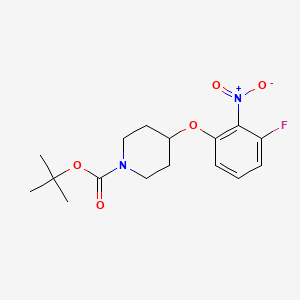

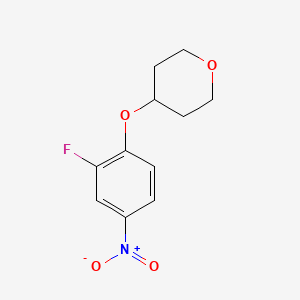

![tert-Butyl 4-[(5-nitropyridin-2-yloxy)methyl]piperidine-1-carboxylate](/img/structure/B3027431.png)

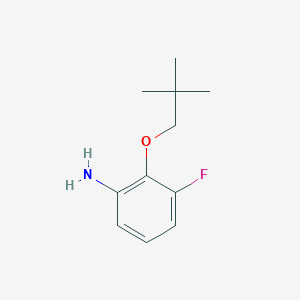

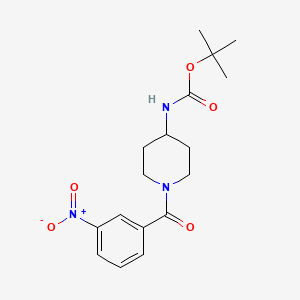

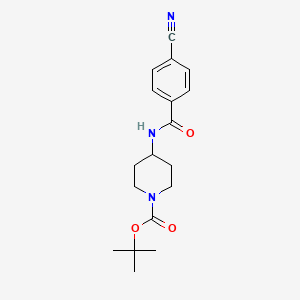

![tert-Butyl 1-[3-fluoro-5-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate](/img/structure/B3027447.png)

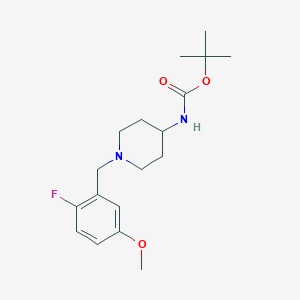

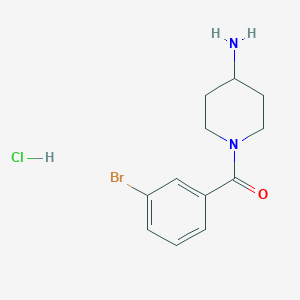

![2-[(1-Methylpiperidin-4-yl)methoxy]aniline](/img/structure/B3027449.png)